N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to an oxadiazole ring, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the oxadiazole intermediate with benzyl chloride in the presence of a base.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the phenyl group with acetic anhydride to form the phenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl}acetamide
- N-{5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonyl}acetamide
- N-{5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(3,4-dichlorophenyl)acetamide
Uniqueness
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its thiadiazole analogs. The oxadiazole ring enhances the compound’s stability and bioactivity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[4-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12(21)18-15-9-7-14(8-10-15)16-19-20-17(22-16)23-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBXUKNCPHEFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.